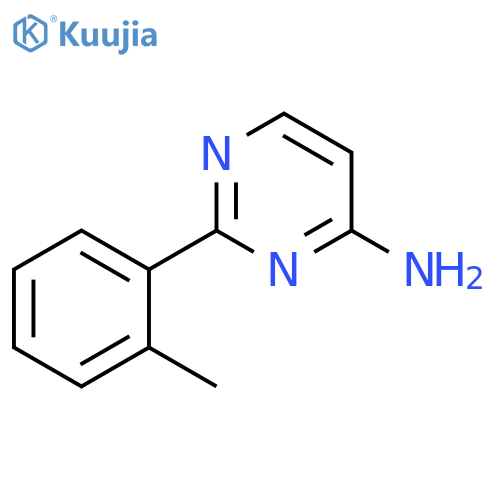

Cas no 1248805-62-0 (2-(2-Methylphenyl)pyrimidin-4-amine)

1248805-62-0 structure

商品名:2-(2-Methylphenyl)pyrimidin-4-amine

CAS番号:1248805-62-0

MF:C11H11N3

メガワット:185.225141763687

CID:5558580

2-(2-Methylphenyl)pyrimidin-4-amine 化学的及び物理的性質

名前と識別子

-

- 4-Amino-2-(2-tolyl)pyrimidine

- 2-(2-Methylphenyl)pyrimidin-4-amine

-

- インチ: 1S/C11H11N3/c1-8-4-2-3-5-9(8)11-13-7-6-10(12)14-11/h2-7H,1H3,(H2,12,13,14)

- InChIKey: BGFMCTXQGSYERY-UHFFFAOYSA-N

- ほほえんだ: C1(C2=CC=CC=C2C)=NC=CC(N)=N1

2-(2-Methylphenyl)pyrimidin-4-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M167656-1g |

2-(2-Methylphenyl)pyrimidin-4-amine |

1248805-62-0 | 1g |

$ 570.00 | 2022-06-04 | ||

| TRC | M167656-500mg |

2-(2-Methylphenyl)pyrimidin-4-amine |

1248805-62-0 | 500mg |

$ 365.00 | 2022-06-04 | ||

| TRC | M167656-100mg |

2-(2-Methylphenyl)pyrimidin-4-amine |

1248805-62-0 | 100mg |

$ 95.00 | 2022-06-04 |

2-(2-Methylphenyl)pyrimidin-4-amine 関連文献

-

Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023

-

Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572

-

Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320

1248805-62-0 (2-(2-Methylphenyl)pyrimidin-4-amine) 関連製品

- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)

- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)

- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)

- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)

- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)

- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)

- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)

- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)

- 1228506-66-8(2-azido-N,N-diethylacetamide)

- 61549-49-3(9-Decenenitrile)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量